Tenuifolin

描述

细叶远志素是一种从远志(Polygala tenuifolia)根部提取的具有生物活性的萜类化合物,远志是一种常用的中药材。该化合物因其潜在的治疗效果而受到广泛关注,尤其是在治疗神经系统疾病方面。 细叶远志素以其抑制β-淀粉样蛋白合成(与阿尔茨海默病相关)和增强认知功能的促智活性而闻名 .

准备方法

合成路线和反应条件: 细叶远志素的制备通常涉及从远志根部提取。提取过程包括以下步骤:

干燥和粉碎: 将根部干燥并研磨成细粉。

溶剂提取: 用乙醇或甲醇对粉末状根部进行溶剂提取。

过滤和浓缩: 在减压条件下过滤并浓缩提取液。

工业生产方法: 在工业环境中,细叶远志素的生产涉及大规模提取过程。 已经探索使用连续流系统和近红外光谱来改进粗药粉中细叶远志素含量定量分析和质量控制 .

化学反应分析

反应类型: 细叶远志素经历各种化学反应,包括:

氧化: 细叶远志素可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以将细叶远志素转化为具有不同生物活性的还原形式。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化锂铝。

取代试剂: 卤素、烷基化试剂。

科学研究应用

Neuroprotective Effects

1. Alzheimer's Disease:

Tenuifolin has shown promise in alleviating symptoms associated with Alzheimer's disease. In a study involving APP/PS1 transgenic mice, this compound treatment improved spatial learning and memory deficits while reducing neuronal apoptosis in the hippocampus. The compound was found to protect against amyloid-beta-induced neuronal damage by inhibiting apoptosis pathways, including the activation of caspases-3 and -9 .

2. Cognitive Impairment from Stress:

Research indicates that this compound can ameliorate cognitive impairments induced by chronic restraint stress. In experiments with C57BL/6J mice, oral administration of this compound significantly improved performance in cognitive tests like the Y-maze and novel object recognition tests. The mechanism appears to involve modulation of inflammatory markers such as interleukin-6 and interleukin-10 in the hippocampus .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving APP/PS1 transgenic mice, researchers administered varying doses of this compound over a period of weeks. The results indicated significant improvements in memory retention and reductions in amyloid plaques compared to control groups not receiving treatment.

Case Study 2: Chronic Stress Impact

Another study focused on the effects of chronic restraint stress on cognitive performance. Mice treated with this compound displayed marked improvements in cognitive tasks compared to untreated counterparts, suggesting its efficacy as a potential therapeutic agent for stress-related cognitive decline.

作用机制

细叶远志素通过多种机制发挥其作用:

抑制β-淀粉样蛋白合成: 细叶远志素抑制β-淀粉样蛋白的合成,β-淀粉样蛋白是一种与阿尔茨海默病相关的蛋白质.

相似化合物的比较

细叶远志素因其特定的作用机制和治疗潜力而与其他类似化合物不同。类似的化合物包括:

远志皂苷元: 另一种从远志中提取的具有神经保护作用的化合物。

远志皂苷: 一组来自远志的皂苷,具有多种生物活性。

人参皂苷B: 一种具有潜在认知功能治疗作用的皂苷.

细叶远志素因其抑制β-淀粉样蛋白合成和促智活性而脱颖而出,使其成为治疗神经系统疾病的有前景的候选药物。

生物活性

Tenuifolin, a bioactive compound derived from Polygala tenuifolia, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation. It modulates ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative damage, particularly in PC12 cells exposed to corticosterone .

- Cognitive Function Improvement : Research indicates that this compound enhances learning and memory in animal models, potentially through the regulation of synaptic plasticity and inhibition of apoptosis. It has been demonstrated to prevent Alzheimer's disease-like phenotypes by suppressing oxidative stress and maintaining calcium homeostasis .

- Sleep Regulation : this compound has significant effects on sleep behavior, as evidenced by studies in zebrafish that showed increased total rest time during the dark phase and modulation of GABAergic signaling pathways .

Research Findings

- Neuroprotective Studies :

- Cognitive Enhancement :

- Behavioral Analysis in Zebrafish :

Table 1: Summary of Biological Activities of this compound

Table 2: Effects of this compound on Cellular Mechanisms

| Mechanism | Effect | Concentration Used | Cell Type |

|---|---|---|---|

| Ferroptosis Inhibition | Reduced Fe²⁺ levels | 1, 10, 50 μM | PC12 cells |

| Antioxidant Activity | Increased SOD & GPX activity | Variable | PC12 cells |

| BDNF/TrkB Signaling | Enhanced expression | N/A | Mouse brain tissue |

Case Studies

- Alzheimer's Disease Model : A study investigated the effect of this compound on mice with induced Alzheimer's-like symptoms. Results showed that treatment with this compound resulted in improved memory performance and alterations in synaptic protein expression, indicating its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .

- Insomnia Treatment : Another investigation focused on the effects of this compound on sleep patterns in zebrafish. The compound significantly increased total rest time during the dark phase, supporting its traditional use as an anti-insomnia herb .

属性

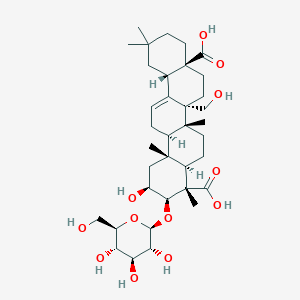

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。